Dimethyl thianthrene-2,8-dicarboxylate
Description
Dimethyl thianthrene-2,8-dicarboxylate is a sulfur-containing heterocyclic compound featuring a thianthrene core (two benzene rings bridged by two sulfur atoms) with methyl ester groups at the 2- and 8-positions. Thianthrene derivatives are known for their electron-rich aromatic systems, which make them candidates for optoelectronic materials or intermediates in catalytic reactions .
Properties
CAS No. |
65178-27-0 |
|---|---|
Molecular Formula |
C16H12O4S2 |
Molecular Weight |
332.4 g/mol |
IUPAC Name |
dimethyl thianthrene-2,8-dicarboxylate |
InChI |
InChI=1S/C16H12O4S2/c1-19-15(17)9-3-5-11-13(7-9)22-14-8-10(16(18)20-2)4-6-12(14)21-11/h3-8H,1-2H3 |
InChI Key |
PQGWXBRNYDLOSF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)SC3=C(S2)C=C(C=C3)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl thianthrene-2,8-dicarboxylate can be synthesized through several methods. One common approach involves the reaction of thianthrene with dimethyl acetylenedicarboxylate under specific conditions . Another method includes the use of S-diimidated 1,2-arenedithiols as benzene-1,2-dithiol dication synthons, which are then reacted with aromatic substrates in the presence of a catalytic amount of trifluoromethanesulfonic acid (TfOH) .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and controlled reaction environments are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
Dimethyl thianthrene-2,8-dicarboxylate undergoes various chemical reactions, including:
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include sulfuric acid for oxidation, zinc or tin chloride for reduction, and various bases for substitution reactions . The reaction conditions, such as temperature, solvent, and catalyst, play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions typically yield radical cations, while reduction reactions produce reduced forms of the compound .
Scientific Research Applications
Dimethyl thianthrene-2,8-dicarboxylate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of dimethyl thianthrene-2,8-dicarboxylate involves its interaction with molecular targets and pathways. The compound’s sulfur-containing structure allows it to participate in redox reactions, which can influence various biochemical pathways . Its ability to form stable radical cations and reduced forms makes it a valuable tool in studying redox processes and their effects on molecular targets .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Differences
Thianthrene vs. Thieno-Thiophene Derivatives
- Thianthrene Core: The thianthrene scaffold (C₁₂H₈S₂) provides rigidity and planar aromaticity, facilitating π-π stacking interactions. In contrast, thieno-thiophene derivatives (e.g., diethyl 3,4-dimethylthieno[2,3-b]thiophene-2,5-dicarboxylate) feature fused thiophene rings, which introduce greater conformational flexibility and altered electronic properties .
- Functional Groups: Methyl esters in thianthrene-2,8-dicarboxylate enhance solubility in polar aprotic solvents, whereas ethyl esters in thieno-thiophene analogs improve thermal stability for material applications .
Thianthrene vs. Diazocine Derivatives
- Heteroatom Bridging : The diazocine-based compound (dimethyl 6,12-bis(trifluoromethyl)-5,6,11,12-tetrahydro-6,12-epoxydibenzo[b,f][1,5]diazocine-2,8-dicarboxylate) replaces sulfur bridges with nitrogen atoms and an epoxy group, significantly altering reactivity. The trifluoromethyl groups in this analog increase hydrophobicity and electron-withdrawing effects, which are absent in the thianthrene derivative .
Thianthrene vs. Aliphatic Dicarboxylates
- Dimethyl Sebacate : This aliphatic compound (dimethyl decanedioate) lacks aromaticity, resulting in lower melting points (∼20°C) and applications as a plasticizer or solvent. Thianthrene derivatives, with their rigid aromatic cores, are better suited for high-temperature or optoelectronic applications .
Key Observations :
- Thieno-thiophene derivatives require harsh conditions (microwave irradiation, 250°C), whereas diazocine synthesis employs milder, solvent-free methods .
- Aliphatic dicarboxylates like dimethyl sebacate are synthesized via straightforward esterification, contrasting with the multi-step protocols for aromatic analogs .
Physicochemical and Functional Properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
